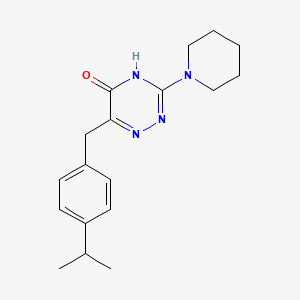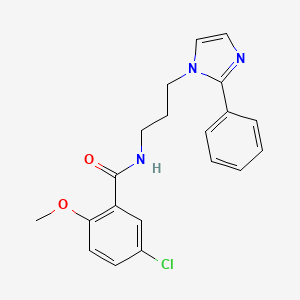
5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide" often involves multi-step organic reactions, including cyclization, amidation, and chlorination. A representative example is the 'one-pot' reductive cyclization method used to synthesize structurally related compounds, employing sodium dithionite as a reductive cyclizing agent in DMSO solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using advanced spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS data. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the electronic environment within the molecule. The structural determination is crucial for understanding the compound's reactivity and biological activity (Ünver et al., 2009).
Chemical Reactions and Properties
Compounds with a benzamide moiety can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. Their chemical properties are significantly influenced by substituents on the benzamide ring, affecting their reactivity towards different reagents. The presence of electron-withdrawing or electron-donating groups can alter the compound's chemical behavior, impacting its synthesis and application (Barlin et al., 1994).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystallinity, are determined by the compound's molecular structure. These properties are essential for the compound's storage, handling, and application in various fields. Techniques such as X-ray crystallography provide insights into the crystal structure, which is vital for understanding the compound's physical characteristics (Şahin et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are crucial for the compound's application in synthesis and industry. Studies on related compounds provide valuable insights into their reactivity patterns, helping to predict the behavior of "this compound" in chemical reactions (Kumar & Lown, 2003).
作用機序
Target of Action
It’s worth noting that compounds containing theimidazole moiety are known to interact with a broad range of targets due to their diverse chemical and biological properties . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that imidazole derivatives interact with their targets in a way that modulates these biological responses.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to their diverse effects.
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Given the diverse biological activities associated with imidazole derivatives , it can be inferred that these compounds likely induce a wide range of molecular and cellular changes.
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be performed under solvent-free conditions , suggesting that the synthesis process is environmentally friendly and potentially less susceptible to environmental contaminants.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-26-18-9-8-16(21)14-17(18)20(25)23-10-5-12-24-13-11-22-19(24)15-6-3-2-4-7-15/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJODPWJMUVBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

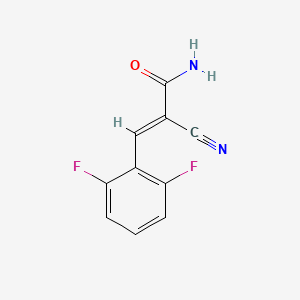
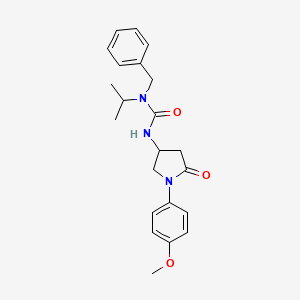
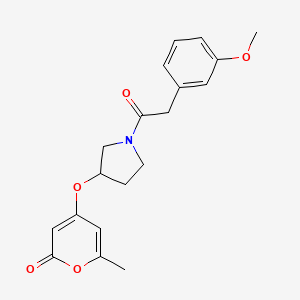
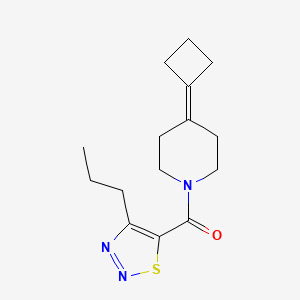
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
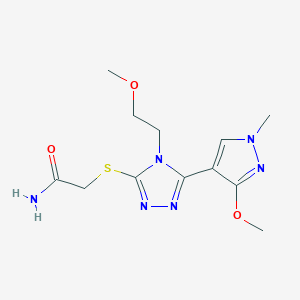
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
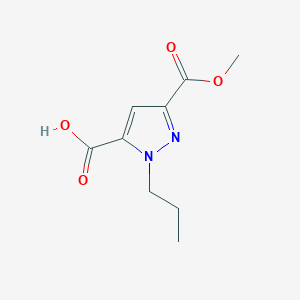
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
